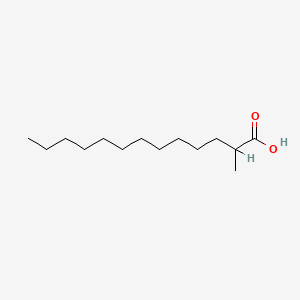

2-Methyltridecanoic acid

説明

Contextualization as a Branched-Chain Fatty Acid (BCFA)

Branched-chain fatty acids are commonly found in various natural sources, including bacteria, ruminant milk and meat, and certain plants. nih.gov They are generally classified based on the position of the methyl group relative to the ends of the fatty acid chain. The most common BCFAs are the iso and anteiso forms, where the methyl group is on the penultimate (second to last) or antepenultimate (third to last) carbon atom, respectively.

2-Methyltridecanoic acid, as its name implies, features a methyl group at the second carbon position (the alpha-carbon) of the tridecanoic acid backbone. This places it in a distinct category from the more prevalent iso and anteiso BCFAs. While much of the research on C14 BCFAs focuses on the iso-form, 1this compound, the 2-methyl isomer possesses its own unique structural and functional characteristics that are a subject of scientific interest.

Significance in Lipid Biochemistry

The presence and composition of BCFAs in cell membranes can significantly influence their physical properties, such as fluidity and stability. The methyl branch in BCFAs introduces a steric hindrance that can disrupt the tight packing of fatty acid chains, thereby lowering the melting point and increasing membrane fluidity compared to their straight-chain counterparts.

While the specific roles of this compound are still under investigation, research on its isomers and other BCFAs provides insights into its potential significance. For instance, its isomer, 1this compound, has been identified in bovine milk and has been studied for its effects on angiogenesis. caymanchem.com Furthermore, the methyl ester of tridecanoic acid has demonstrated antibacterial properties, suggesting a potential role for related compounds in host defense or microbial interactions. nih.gov The unique position of the methyl group in this compound may lead to distinct metabolic pathways and biological activities compared to other BCFAs.

Stereochemical Considerations in Branched-Chain Fatty Acids

The presence of a methyl group on a carbon atom within the fatty acid chain introduces a chiral center, leading to the possibility of stereoisomers. In the case of this compound, the C-2 carbon is a chiral center because it is bonded to four different groups: the carboxyl group (-COOH), a hydrogen atom, a methyl group (-CH3), and the rest of the alkyl chain.

This chirality results in two enantiomers: (R)-2-methyltridecanoic acid and (S)-2-methyltridecanoic acid. wikipedia.orgchemistry.coach These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities due to the specific stereochemical requirements of enzymes and receptors. The absolute configuration (R or S) is determined by the Cahn-Ingold-Prelog priority rules. libretexts.org The specific stereoisomer present in natural sources or synthesized for research can have a profound impact on its biochemical function and metabolic fate.

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H28O2 | nih.gov |

| Molecular Weight | 228.37 g/mol | nih.gov |

| IUPAC Name | This compound | lipidmaps.org |

| CAS Number | 24323-31-7 | chemicalbook.com |

| Physical Description | Data not widely available, but its isomer, 1this compound, is a solid at room temperature. | nih.gov |

| Melting Point | Data not widely available for the 2-methyl isomer. The related 1this compound has a melting point of 53°C. | nih.gov |

| Boiling Point | Data not widely available. | |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents, similar to other long-chain fatty acids. |

Note: Specific experimental data for this compound is limited in publicly available literature. Some data is inferred from its isomers or general fatty acid characteristics.

Structure

3D Structure

特性

IUPAC Name |

2-methyltridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13(2)14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUUHEZQCQGYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884904 | |

| Record name | 2-Methyltridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24323-31-7 | |

| Record name | 2-Methyltridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24323-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024323317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyltridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Distribution of 2 Methyltridecanoic Acid

Microbial Sources and Biogenesis

Microorganisms are primary producers of 2-methyltridecanoic acid, incorporating it into their cellular structures.

Several bacterial species are known to synthesize this compound, which is often a component of their fatty acid profile.

Bacillus subtilis : This species produces a range of fatty acids, including pairs of iso and anteiso branched-chain fatty acids. cdnsciencepub.com Among these are 1this compound (iso-C14) and 14-methylpentadecanoic acid (iso-C16). cdnsciencepub.com The relative abundance of these fatty acids can be influenced by the availability of precursors in the growth medium. cdnsciencepub.com For instance, the addition of L-valine or isobutyrate can increase the synthesis of fatty acids structurally related to these substrates. cdnsciencepub.comresearchgate.net In some strains of Bacillus subtilis, such as ONU551, branched-chain saturated fatty acids constitute a significant portion of the total fatty acid content. ukrbiochemjournal.org Studies have also shown that at lower temperatures, B. subtilis can shift its fatty acid branching pattern, which is crucial for membrane adaptation. nih.gov

Mycobacterium gordonae : The fatty acid profiles of Mycobacterium species are used for their characterization. While some studies have identified 2,4-dimethyltetradecanoic acid as a characteristic fatty acid in M. gordonae, other research indicates the presence of 2-methyltetradecanoic acid in certain strains. nih.govscispace.comresearchgate.net The presence of specific branched-chain fatty acids like 2-methyltetradecanoic acid can serve as a chemical marker to detect certain strains of M. gordonae. scispace.com However, there is heterogeneity among strains, and not all may contain this specific fatty acid. scispace.com

Aureispira marina : Currently, there is limited specific information available in the searched literature regarding the presence of this compound in Aureispira marina.

Streptomyces : Various species of Streptomyces have been found to contain 1this compound (iso-C14:0) as part of their fatty acid profile. microbiologyresearch.orgjmb.or.kr For example, in Streptomyces sp. strain SM2.4, GC/MS analysis revealed the presence of 1this compound methyl ester. researchgate.net Similarly, analysis of Streptomyces strains from volcanic soil showed that 12-methyltetradecanoic acid (anteiso-C15) and 14-methylpentadecanoic acid (iso-C16) are often the major fatty acid species. koreascience.kr The biosynthesis of these branched-chain fatty acids is linked to the metabolism of branched-chain amino acids like valine. jmb.or.kr

Monascus purpureus : Research has indicated the presence of (12S)-12-methyltetradecanoic acid in Monascus purpureus. nih.gov However, it is important to note that this is a C15 fatty acid, distinct from the C14 fatty acid, this compound. While various fatty acids such as palmitic, stearic, oleic, and linoleic acids have been identified as major components in M. purpureus, specific data on this compound is not prominent in the reviewed sources. frontiersin.org

| Bacterial Species | Presence of this compound | Key Findings |

| Bacillus subtilis | Yes | Produces iso-C14 (1this compound) and other branched-chain fatty acids. cdnsciencepub.comukrbiochemjournal.org |

| Mycobacterium gordonae | Reported in some strains | Can be a chemical marker for certain strains. scispace.com |

| Streptomyces sp. | Yes | Found in various species as part of their cellular fatty acids. microbiologyresearch.orgresearchgate.netkoreascience.kr |

The fatty acid composition of cyanobacteria, such as Nostoc sp., can include branched-chain fatty acids. Studies have reported the presence of 1this compound in the fatty acid profile of Nostoc sp. sci-hub.se Furthermore, a freshwater sponge-associated cyanobacterium, Nostoc sp. UIC 10607, was found to produce cyclodepsipeptides containing a 3,8-dihydroxy-2-methyltetradecanoic acid residue. nih.govacs.org

Branched-chain fatty acids, including this compound, are integral components of microbial cell membranes. They play a crucial role in maintaining membrane fluidity, which is essential for various cellular functions. The presence of methyl branches lowers the melting point of the fatty acids, which helps to keep the membrane in a fluid state, especially at lower temperatures or under high pressure. e3s-conferences.orge3s-conferences.org For instance, studies on lipid bilayers containing 1this compound (12-MTA) have shown that it can influence the molecular spacing and movement of lipids within the membrane. e3s-conferences.orge3s-conferences.org In many bacteria, odd- and branched-chain fatty acids (OBCFA) are significant components of their membrane lipids. mdpi.comfrontiersin.org

Marine sponges host a diverse community of symbiotic bacteria, which are known to produce a wide array of secondary metabolites, including various fatty acids. researchgate.netnih.gov Bacteria associated with sponges, such as Bacillus pumilus isolated from the sponge Acanthella acuta, have been shown to produce diglucosyl-glycerolipids containing branched-chain fatty acids like 12-methyltetradecanoic acid. nih.gov The cyanobacterium Nostoc sp. UIC 10607, associated with a freshwater sponge, produces compounds containing a 3,8-dihydroxy-2-methyltetradecanoic acid residue. nih.govacs.org The fatty acid profiles of sponge-associated bacteria often show a predominance of iso- and anteiso-branched-chain fatty acids, suggesting a significant bacterial contribution to the lipid composition of the sponge. scielo.br

Animal Sources and Accumulation

This compound is also found in animal tissues and products, often originating from dietary sources or microbial activity within the animal's digestive system.

Bovine Milk and Ruminants : Bovine milk is a known source of this compound (also referred to as iso-C14:0). caymanchem.comlipidmaps.org This and other branched-chain fatty acids in cow's milk are primarily derived from the microbial activity in the rumen. mdpi.comnih.govscielo.org.mx Rumen bacteria synthesize branched-chain fatty acids from precursors like branched-chain amino acids (valine, leucine, and isoleucine). mdpi.comscielo.org.mx The composition of these fatty acids in milk can be influenced by the cow's diet. nih.gov For example, the concentration of 1this compound in bovine milk can vary based on whether the diet is high in forage or concentrate. nih.gov

Rats and Mice : Studies in mice have shown that dietary supplementation with certain polysaccharides can alter the serum concentrations of various metabolites, including 1this compound. mdpi.com In a mouse model of diet-induced insulin (B600854) resistance, the handling of long-chain fatty acids was investigated, though specific data on this compound accumulation was not the primary focus. nih.gov Research in rats has explored the metabolism of other methyl-branched fatty acids to understand their effects on lipid metabolism. osti.gov Another study noted that an inert fatty acid marker, 13-methyltetradecanoic acid, is rapidly incorporated into rat adipose tissue. cambridge.org

| Animal Source | Presence of this compound | Key Findings |

| Bovine Milk / Ruminants | Yes | Originates from rumen microbial fermentation; concentration influenced by diet. caymanchem.comnih.govscielo.org.mx |

| Mice | Yes | Serum levels can be modulated by diet. mdpi.com |

| Rats | Mentioned in context of other branched-chain fatty acids | Studies often focus on the metabolic fate of various branched-chain fatty acids. osti.govcambridge.org |

Human Biological Samples (e.g., Feces, Urine, Adipose Tissue)

The presence of this compound and its isomers has been reported in various human biological samples, indicating its relevance in human metabolism and physiology.

Feces: Metabolomic studies of fecal samples have identified various fatty acids. While direct quantification of this compound is not always specified, the analysis of fecal matter often includes a broad range of branched-chain fatty acids. nih.govisciii.es For instance, research on the fecal microbiomes of calves has characterized profiles of branched-chain fatty acids, including isomers like 1this compound. researchgate.net The presence of these compounds in feces is often linked to the metabolic activity of the gut microbiota.

Urine: Urinary analysis has also revealed the presence of branched-chain fatty acids. While specific data on this compound is limited, studies have looked at related compounds. For example, research into urinary biomarkers for prostate cancer included the analysis of a wide array of fatty acids, noting that branched derivatives of tetradecanoic acid have been studied for their biological activity. plos.org The presence of methylmalonic acid in urine is a key indicator for certain metabolic disorders, highlighting the diagnostic potential of urinary organic acids. nih.gov

Adipose Tissue: Branched-chain fatty acids are components of human adipose tissue. mdpi.com Studies have investigated the role of these fatty acids in adipocyte metabolism and inflammation. For example, research has explored the effects of 12-methyltetradecanoic acid on human visceral adipocytes. mdpi.comresearchgate.net The turnover of lipids in adipose tissue is a critical aspect of metabolic health, and the incorporation of various fatty acids, including branched-chain types, is an area of active research. nih.govphysiology.org

Table 2: Detection of this compound and Related Compounds in Human Biological Samples

| Sample Type | Compound/Class | Finding | Reference |

|---|---|---|---|

| Feces | Branched-chain fatty acids | Identified in metabolomic studies. | nih.govisciii.es |

| Feces (Calf) | 1this compound | Characterized in fecal profiles. | researchgate.net |

| Urine | Branched derivatives of tetradecanoic acid | Studied for biological activity in cancer research. | plos.org |

| Adipose Tissue | Branched-chain fatty acids | Found as components of human adipose tissue. | mdpi.com |

| Adipose Tissue | 12-methyltetradecanoic acid | Used in studies on human visceral adipocytes. | mdpi.comresearchgate.net |

Plant Kingdom Presence

The occurrence of this compound in the plant kingdom is not as extensively documented as in microbial and animal sources. Plant lipids are primarily composed of straight-chain fatty acids. However, databases of plant fatty acids do exist, cataloging a wide variety of structures. plantfadb.org While many branched-chain fatty acids are synthesized by bacteria, some plants may contain them in smaller quantities. gerli.com Further research is needed to specifically identify and quantify the presence of this compound across a broader range of plant species.

Biosynthetic Pathways and Enzymatic Synthesis of 2 Methyltridecanoic Acid

De Novo Synthesis Mechanisms in Organisms

De novo synthesis is the creation of complex molecules from simple precursors. In the context of 2-methyltridecanoic acid, this process relies on the assembly of smaller carbon units by sophisticated enzymatic machinery.

The biosynthesis of branched-chain fatty acids is initiated by primers derived from the catabolism of branched-chain amino acids. researchgate.net This process generates short, branched-chain acyl-CoA molecules that serve as the starting point for fatty acid elongation.

α-Keto Acids : Branched-chain amino acids are first converted into their corresponding branched-chain α-keto acids through transamination. researchgate.netnih.gov For instance, the catabolism of valine, leucine, and isoleucine produces α-ketoisovalerate (KIV), α-ketoisocaproate (KIC), and α-keto-β-methylvalerate (KMV), respectively. nih.gov These α-keto acids are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form short-chain acyl-CoA precursors. researchgate.netyoutube.com Brevibacterium linens, for example, can convert α-keto acids into branched-chain fatty acids. nih.gov

Isobutyrate : Isobutyrate, also known as 2-methylpropionic acid, can serve as a precursor for the synthesis of even-numbered iso-fatty acids. nih.govnih.gov In Streptomyces fradiae, labeled isobutyrate was incorporated into even iso-acids, demonstrating its role as a primer for BCFA synthesis. nih.gov

Malonyl-CoA and Methylmalonyl-CoA : While a branched primer like isobutyryl-CoA initiates the chain, subsequent elongation steps are carried out by the addition of two-carbon units, typically from malonyl-CoA. nih.govpharmacy180.com However, the introduction of a methyl branch at a position other than the terminus, such as the alpha-position in this compound, requires a specific extender unit. In the case of polyketide synthase (PKS) pathways, this is accomplished using methylmalonyl-CoA instead of malonyl-CoA at the specific elongation step where the branch is introduced. nih.govchemrxiv.org The first module of the Mycobacterium tuberculosis PKS12, for example, is selective for 2(S)-methylmalonyl-CoA. nih.govchemrxiv.org

| Precursor | Role in Biosynthesis | Origin | Relevant Organism/System Example |

|---|---|---|---|

| α-Keto Acids (e.g., KIV, KIC) | Source of branched-chain primers | Catabolism of branched-chain amino acids (e.g., Valine, Leucine) nih.gov | Listeria monocytogenes, Brevibacterium linens researchgate.netnih.gov |

| Isobutyrate | Primer for even-numbered iso-fatty acids | Metabolic breakdown product nih.govnih.gov | Streptomyces fradiae nih.gov |

| Malonyl-CoA | Standard two-carbon extender unit for chain elongation | Carboxylation of Acetyl-CoA nih.govpharmacy180.com | General Fatty Acid/Polyketide Synthesis nih.govpharmacy180.com |

| Methylmalonyl-CoA | Extender unit that introduces a methyl branch | Carboxylation of Propionyl-CoA | Mycobacterium tuberculosis PKS12 nih.govchemrxiv.org |

The synthesis of 2-methylated fatty acids is not typically performed by canonical fatty acid synthase (FAS) systems but rather by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govchemrxiv.org

Fatty Acid Synthetase (FAS) : Standard FAS systems, such as the bacterial FAS II pathway, primarily produce straight-chain fatty acids. nih.govmdpi.com They catalyze the iterative condensation of malonyl-CoA with a growing acyl chain. While some bacteria can produce terminally branched fatty acids using branched primers, the introduction of a methyl group at the C-2 position requires specialized machinery. researchgate.net

Polyketide Synthases (PKS) : PKSs are modular "assembly line" enzymes that build complex natural products, known as polyketides. nih.govyoutube.com These enzymes are structurally and functionally similar to FASs but exhibit a much greater diversity in the choice of precursors and the degree of reduction applied after each condensation step. youtube.com Type I PKSs are large, multifunctional proteins organized into modules, where each module is responsible for one cycle of chain elongation. youtube.comyoutube.com

Mycobacterium tuberculosis PKS12 (MtPKS12) : A key example of an enzyme system capable of producing 2-methylated fatty acids is PKS12 from Mycobacterium tuberculosis. nih.govchemrxiv.org This PKS naturally produces multimethyl-branched antigens. nih.gov Its first module ([M1]) specifically incorporates a methylmalonyl-CoA extender unit, which results in the introduction of a methyl group at the C-2 position of the growing acyl chain. nih.govchemrxiv.org This unique capability has been harnessed for the biocatalytic production of 2-methyl fatty acids. nih.govnih.gov

Enzymatic synthesis of fatty acids is a reductive process that requires cofactors to donate electrons.

DPNH (NADH) and TPNH (NADPH) : The reduction steps in fatty acid and polyketide biosynthesis (reduction of keto groups to hydroxyls, dehydration of hydroxyls to create double bonds, and reduction of double bonds to form saturated chains) require reducing equivalents. These are primarily supplied by Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH), an older term for which is Triphosphopyridine Nucleotide (TPNH). pharmacy180.com The pentose (B10789219) phosphate pathway is a major source of NADPH for these biosynthetic processes. pharmacy180.com Nicotinamide Adenine Dinucleotide (NADH), formerly Diphosphopyridine Nucleotide (DPNH), can also be involved, particularly in the regeneration of NADPH pools. pharmacy180.com

Dithiothreitol (DTT) : Dithiothreitol is not a natural cofactor in in vivo biosynthesis. It is a strong reducing agent, also known as Cleland's reagent, frequently used during in vitro enzymatic assays and protein purification. researchgate.netagscientific.comwikipedia.org Its function is to protect enzymes by preventing the oxidation of free sulfhydryl groups in cysteine residues, thereby maintaining the enzyme's active conformation and preventing the formation of inactivating disulfide bonds. researchgate.nettaylorandfrancis.com It is often included in buffers for studying enzymes like PKSs in a laboratory setting. researchgate.netresearchgate.net

The structure of the final fatty acid product is determined by the precise substrate specificity of the enzymes involved, both in the selection of the primer unit and the extender units.

The modular nature of PKSs is a prime example of controlled substrate specificity. In the MtPKS12 system, the acyltransferase (AT) domain of each module selects a specific extender unit. The AT domain of the first module ([M1]) is highly specific for 2(S)-methylmalonyl-CoA, ensuring that a methyl branch is introduced at the alpha-position of the acyl chain. nih.govchemrxiv.org In contrast, the AT domain of the second module ([M2]) is selective for the non-branched extender unit, malonyl-CoA. nih.gov This strict control over substrate incorporation at each step of elongation is fundamental to the synthesis of precisely structured polyketides and branched-chain fatty acids. This specificity allows for the programmed synthesis of complex molecules that would be challenging to achieve through traditional chemical methods. nih.govchemrxiv.org

Biocatalytic Approaches for Production

The unique capabilities of PKS enzymes have made them attractive targets for metabolic engineering and biocatalysis to produce high-value chemicals, including specific branched-chain fatty acids.

Researchers have successfully repurposed modules from PKS assembly lines to create novel biocatalysts. frontiersin.orgnih.gov A prominent example is the engineering of the first module of Mycobacterium tuberculosis PKS12.

A modified version of the first module of MtPKS12, termed [M1], was created and heterologously expressed. nih.govchemrxiv.org This engineered biocatalyst was shown to be highly effective at catalyzing the formation of 2-methyl fatty acids. The [M1] module can accept various straight-chain fatty acyl-CoA substrates (from C12 to C20) and condense them with a methylmalonyl-CoA extender unit to produce the corresponding 2-methyl branched fatty acid. nih.govnih.gov

For instance, to produce 2-methyltetradecanoic acid (a C15 BCFA), the [M1] module was supplied with lauroyl-CoA (C12). nih.govacs.org The module performs a single condensation and full reduction, adding a C3 unit (from methylmalonyl-CoA) to the C12 primer, resulting in a 2-methyl-C15 acyl chain tethered to the enzyme. nih.gov A key challenge was the release of the final product, as the isolated module lacks a native thioesterase (TE) domain for chain termination. This was overcome by leveraging the promiscuous thioesterase activity of a separate β-ketoacyl synthase (KS) domain to hydrolyze the product from the enzyme. nih.govchemrxiv.orgacs.org This work demonstrates the potential of using engineered PKS modules like [M1] as scalable biocatalysts for the sustainable production of industrially valuable chemicals like this compound and related compounds from less expensive fatty acid feedstocks. nih.govchemrxiv.orgnih.gov

| Fatty Acyl-CoA Substrate | Resulting 2-Methyl Fatty Acid Product | Total Carbon Length |

|---|---|---|

| Undecanoyl-CoA (C11) | This compound | C14 |

| Lauroyl-CoA (C12) | 2-Methyltetradecanoic acid | C15 |

| Myristoyl-CoA (C14) | 2-Methylhexadecanoic acid | C17 |

| Palmitoyl-CoA (C16) | 2-Methyloctadecanoic acid | C19 |

| Stearoyl-CoA (C18) | 2-Methyleicosanoic acid | C21 |

This table illustrates the products generated by the engineered [M1*] module from various starter units, based on the findings from Herrera et al. nih.govnih.gov The synthesis of this compound would theoretically proceed from an undecanoyl-CoA (C11) starter.

One-Pot Biosynthetic Cascades

While a specific one-pot cascade for the synthesis of this compound is not extensively documented, the principles of cascade design allow for the construction of a hypothetical pathway. A plausible route could start from a simple precursor and involve a series of enzymes to build and modify the carbon chain. For instance, a cascade could be engineered to link enzymes for chain initiation, methylation, and elongation. The development of such systems often involves screening for robust enzymes, optimizing reaction conditions, and managing cofactor regeneration. sciepublish.comnih.gov Multi-enzyme systems involving up to seven or more enzymes have been successfully developed for producing complex molecules like alkaloids and other fine chemicals. nih.gov

Table 1: Hypothetical One-Pot Cascade for this compound Synthesis

| Step | Reaction Type | Potential Enzyme Class | Function |

|---|---|---|---|

| 1 | Chain Initiation | Acyl-CoA Carboxylase | Produces malonyl-CoA from acetyl-CoA for fatty acid synthesis. nih.gov |

| 2 | Methylation | Methyltransferase | Adds a methyl group at the C2 position using a donor like S-adenosylmethionine (SAM). |

| 3 | Condensation/Elongation | Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) | Iteratively elongates the carbon chain to the required length of 13 carbons (plus the methyl group). nih.gov |

Enzymatic Conversion from Simpler Fatty Acids (e.g., lauric acid via E. coli fatty acyl-CoA synthetase FadD)

The enzymatic conversion of readily available, simpler fatty acids into more complex or valuable ones is a key strategy in industrial biotechnology. In Escherichia coli, the enzyme fatty acyl-CoA synthetase, known as FadD, plays a critical role in fatty acid metabolism. nih.gov Its primary function is to activate free fatty acids by converting them into their corresponding acyl-CoA thioesters, a necessary step for them to enter the β-oxidation pathway for degradation. nih.govuniprot.org

The substrate specificity of E. coli FadD is highest for long-chain fatty acids (LCFAs) with more than 10 carbon atoms. uniprot.org Its activity is significantly lower for medium-chain fatty acids (MCFAs), which have between 6 and 12 carbons. nih.gov This low efficiency presents a bottleneck for using MCFAs like lauric acid (a 12-carbon fatty acid) as precursors in engineered metabolic pathways. nih.gov

To overcome this limitation, researchers have successfully engineered the fadD gene to create mutant enzymes with enhanced activity towards MCFAs. nih.gov Through homology modeling and targeted mutations, studies have identified specific amino acid residues that, when altered, can improve the enzyme's performance on substrates like octanoate (B1194180) and decanoate. nih.gov These engineered FadD variants are valuable tools for metabolic engineering, enabling more efficient conversion of MCFAs into acyl-CoAs, which can then be channeled into pathways for producing derivatives such as this compound through the action of additional enzymes like methyltransferases and elongases.

Table 2: Characteristics of E. coli Fatty Acyl-CoA Synthetase (FadD)

| Feature | Description | Reference |

|---|---|---|

| Enzyme Name | Long-chain-fatty-acid--CoA ligase (FadD) | uniprot.org |

| EC Number | 6.2.1.3 | uniprot.org |

| Function | Catalyzes the activation of free fatty acids into acyl-CoA thioesters for metabolic processing. | nih.gov |

| Natural Substrate Preference | Highest activity with fatty acids containing more than 10 carbon atoms. | uniprot.org |

| Activity on MCFAs | Wild-type FadD shows low activity on medium-chain fatty acids (6-12 carbons). | nih.gov |

| Engineering Efforts | Mutations have been generated that enhance FadD activity on MCFAs like octanoate and decanoate, facilitating their use in biosynthetic pathways. | nih.gov |

Biosynthetic Gene Cluster Analysis

Biosynthetic gene clusters (BGCs) are groups of two or more genes located in close proximity on a chromosome that together encode the pathway for producing a specialized metabolite, such as an antibiotic or a complex fatty acid. frontiersin.orgnih.gov The analysis of microbial genomes, known as genome mining, has become a powerful tool for discovering novel BGCs and the natural products they synthesize. nih.govbiorxiv.org

BGCs responsible for producing fatty acids and their derivatives often involve large, modular enzymes like polyketide synthases (PKS) and fatty acid synthases (FAS). frontiersin.org These clusters also typically contain genes for "tailoring" enzymes—such as methyltransferases, oxidases, and reductases—that modify the core structure to create the final, functional molecule.

While a specific BGC for this compound has not been definitively identified and characterized in the literature, the principles of BGC analysis allow for predictions about its potential architecture. A hypothetical BGC for this compound would be expected to contain:

A core synthase gene (FAS or PKS) to build the 13-carbon backbone.

A gene encoding a methyltransferase responsible for adding the methyl group at the C2 position.

Genes for accessory proteins required for the proper function of the synthase complex.

The search for such a cluster would involve using bioinformatic tools like antiSMASH to scan bacterial or fungal genomes for sequences homologous to known fatty acid-producing BGCs and looking for the co-localization of synthase and methyltransferase genes. frontiersin.orgnih.gov

Table 3: Typical Gene Functions within a Fatty Acid Biosynthetic Gene Cluster

| Gene/Domain Type | Putative Function | Relevance to this compound Synthesis |

|---|---|---|

| Synthase (FAS/PKS) | Constructs the carbon backbone of the molecule from simple precursors like acetyl-CoA and malonyl-CoA. | Essential for creating the tridecanoic acid chain. frontiersin.org |

| Acyl Carrier Protein (ACP) | Covalently holds the growing fatty acid chain during synthesis. | A key component of the core synthesis machinery. nih.gov |

| Methyltransferase | Adds a methyl group to the carbon backbone. | Necessary for the C2 methylation that defines the compound. |

| Thioesterase (TE) | Catalyzes the release of the final fatty acid product from the synthase complex. | Terminates the synthesis process and releases the final molecule. nih.gov |

| Regulator | Controls the expression of the other genes within the cluster. | Influences the timing and amount of compound production. nih.gov |

Metabolism and Catabolism of 2 Methyltridecanoic Acid

Fatty Acid Metabolism Pathways

The catabolism of fatty acids is a crucial process for energy production. However, the presence of a methyl branch in molecules like 2-methyltridecanoic acid necessitates alternative oxidative pathways compared to the typical beta-oxidation spiral that unbranched fatty acids undergo.

The primary route for the breakdown of straight-chain fatty acids is beta-oxidation, a process that sequentially cleaves two-carbon units from the acyl-CoA molecule. wikipedia.org This occurs in both mitochondria and peroxisomes. wikipedia.org However, fatty acids with a methyl group on the beta-carbon (C3), such as phytanic acid, cannot be directly metabolized through beta-oxidation. byjus.com The methyl group sterically hinders the formation of the 3-ketoacyl-CoA intermediate, a critical step in the beta-oxidation pathway. smpdb.ca

To overcome this, branched-chain fatty acids like phytanic acid first undergo alpha-oxidation in peroxisomes. byjus.comwikipedia.org This process involves the removal of a single carbon from the carboxyl end of the fatty acid. wikipedia.org The initial step is the activation of the fatty acid to its coenzyme A (CoA) derivative. nih.gov Subsequently, the molecule is oxidized, leading to the removal of the original carboxyl group as CO2 and the formation of a new, shortened fatty acid. byjus.comsmpdb.ca In the case of phytanic acid, this results in the formation of pristanic acid, which, now lacking the problematic beta-methyl group, can proceed through the beta-oxidation pathway. wikipedia.org

While this compound has its methyl group at the alpha-position (C2), this branching also presents a challenge to direct beta-oxidation. The presence of a substituent at the alpha-carbon can interfere with the initial dehydrogenation step of beta-oxidation. Therefore, it is likely that this compound also requires an initial alpha-oxidation step to remove the methyl-containing carboxyl group, allowing the remaining straight-chain fatty acid to be degraded via beta-oxidation.

The initial step in the digestion of dietary fats is the hydrolysis of triglycerides into fatty acids and glycerol (B35011) by lipases. wur.nlcap.org The efficiency of this process can be significantly influenced by the structure of the constituent fatty acids. tandfonline.com Pancreatic lipase (B570770), a key enzyme in this process, exhibits specificity that can be affected by the presence and position of branches on the fatty acid chain. tandfonline.comnih.gov

Research has shown that methyl or ethyl groups at the 2-position of a fatty acid can retard the rate of hydrolysis by pancreatic lipase. tandfonline.com For example, triglycerides containing 2-methylpalmitic acid and 2-ethylpalmitic acid demonstrated lower relative hydrolyzability compared to tripalmitin. tandfonline.com This suggests that the methyl group in this compound would likely hinder the enzymatic action of lipase, leading to slower release of this fatty acid from dietary triglycerides. tandfonline.com In contrast, methyl groups located further down the carbon chain, such as at the 4- or 5-position, have been observed to be hydrolyzed more easily than their unbranched counterparts. tandfonline.com This indicates that the position of the branch is a critical determinant of lipase activity. tandfonline.com

The reduced hydrolyzability of triglycerides with 2-methyl branched fatty acids suggests they might be more resistant to digestion in vivo. tandfonline.com

Impact of Branching on Metabolic Fate

The methyl group on this compound has profound effects on its metabolic processing, leading to both inhibition of certain enzymatic pathways and distinct patterns of tissue uptake and retention.

The presence of a methyl group on a fatty acid chain can act as a steric or chemical inhibitor of various metabolic enzymes. In the context of cholesterol synthesis, branched-chain fatty acids have demonstrated inhibitory effects. nih.gov For instance, phytanate, a branched-chain fatty acid, has been shown to inhibit steps in the conversion of mevalonate (B85504) to sterols. nih.gov While the specific inhibitory actions of this compound on cholesterol synthesis have not been detailed, the general trend for branched-chain fatty acids suggests a potential for such interactions.

The metabolic fate of branched-chain fatty acids can vary significantly between different tissues. The heart, for example, has a high capacity for fatty acid oxidation to meet its energy demands. smpdb.ca However, the metabolism of branched-chain amino acids (BCAAs), which can be related to branched-chain fatty acid metabolism, is altered in certain cardiac conditions. nih.gov

In animal models of myocardial infarction, there is an accumulation of BCAAs in the heart. nih.govbiorxiv.orgresearchgate.net Modifying the dietary intake of BCAAs has been shown to impact cardiac remodeling and function post-infarction. nih.govbiorxiv.orgresearchgate.net A diet low in BCAAs was found to mitigate some of the negative structural changes in the heart. nih.govbiorxiv.orgresearchgate.net While these studies focus on branched-chain amino acids, they highlight the sensitivity of cardiac tissue to branched-chain molecule metabolism.

Pharmacological inhibition of fatty acid utilization has been shown to increase the levels of polyunsaturated fatty acids and offer protection against myocardial ischemia-reperfusion injury in animal models. nih.gov This suggests that altering the balance of fatty acid metabolism can have significant effects on cardiac health. The unique structure of this compound could lead to its differential uptake and retention in cardiac tissue compared to other fatty acids, potentially influencing myocardial metabolism and function. Studies have shown that exercise can enhance BCAA catabolism and reduce cardiac vulnerability to ischemic injury, further underscoring the link between branched-chain molecule metabolism and heart health. mdpi.com

Metabolic Flux Analysis in Cellular Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. creative-proteomics.comnih.govyoutube.com By using isotopically labeled substrates, such as 13C-labeled glucose or fatty acids, researchers can trace the path of atoms through metabolic networks and determine the activity of different pathways. nih.govyoutube.com This approach provides a detailed picture of cellular metabolism that goes beyond simple measurements of metabolite concentrations. youtube.com

MFA has been applied to study fatty acid metabolism in various contexts, including identifying the mechanisms of fatty acid toxicity in liver cells. nih.gov For example, studies have shown that saturated fatty acids like palmitate are oxidized to a greater extent than unsaturated fatty acids like oleate, and this difference in metabolic flux is correlated with cytotoxicity. nih.gov

Molecular Mechanisms of Metabolic Modulation (e.g., gene expression, enzyme activity)

The influence of fatty acids on metabolic regulation is profound, extending beyond their role as energy substrates to encompass functions as signaling molecules that modulate gene expression and enzyme activity. While direct research on this compound is specific, its function can be understood within the broader context of how fatty acids, including branched-chain types, exert their effects on cellular metabolism.

Fatty acids are known to be key ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), which act as transcription factors. mdpi.com There are three main subtypes of PPARs (α, β/δ, and γ) that form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. mdpi.com This binding regulates the transcription of a host of genes involved in lipid and glucose homeostasis.

PPARα , highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and muscle, is activated by fatty acids to promote the expression of genes involved in fatty acid uptake, β-oxidation, and ketogenesis. mdpi.com

PPARγ is a master regulator of adipogenesis and is crucial for lipid storage and insulin (B600854) sensitivity. mdpi.comnih.gov

The activation or modulation of these transcription factors by fatty acids directly impacts the activity of key metabolic enzymes by altering their expression levels. For instance, the upregulation of genes involved in de novo lipogenesis, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN), can be influenced by these signaling pathways. mdpi.comyoutube.com Conversely, genes encoding enzymes for fatty acid oxidation may be upregulated by PPARα activation. mdpi.com

Furthermore, the transport of fatty acids into the cell, a critical prerequisite for their metabolic activity, is mediated by Fatty Acid Transport Proteins (FATPs). The expression of these transporters, such as FATP2 (encoded by the slc27a2 gene), can be upregulated in certain pathological states, and this expression can be controlled by transcription factors like STAT5. nih.gov Altered expression of these transporters directly affects the intracellular availability of fatty acids, thereby influencing all subsequent metabolic pathways.

Association with Altered Lipid Metabolism in Disease Contexts (e.g., endometrial cancer tissue)

Significant alterations in lipid metabolism are a recognized hallmark of cancer, as malignant cells reprogram their metabolic pathways to support rapid proliferation and growth. nih.gov Studies have specifically implicated abnormal lipid metabolism in the pathology of endometrial cancer (EC). nih.govproquest.com

Research investigating the fatty acid profiles of endometrial cancer tissues has revealed distinct changes compared to normal adjacent tissues. One of the key findings is a significant decrease in the levels of branched-chain fatty acids (BCFA), a class that includes this compound, within the cancerous tissue. mdpi.comresearchgate.net This is part of a broader reprogramming of fatty acid composition, where decreases in saturated and branched-chain fatty acids occur alongside increases in very long-chain fatty acids (VLCFA) and most monounsaturated fatty acids. mdpi.comresearchgate.net

This altered fatty acid landscape in endometrial cancer is associated with significant changes at the genetic level. Gene expression analyses show that key enzymes controlling de novo fatty acid synthesis, including Acetyl-CoA Carboxylase Alpha (ACACA) and Fatty Acid Synthase (FASN), are upregulated in EC tissues. mdpi.comresearchgate.net In contrast, genes related to fatty acid transport and β-oxidation, the process of breaking down fatty acids for energy, are downregulated. mdpi.comresearchgate.net This suggests that in endometrial cancer, there is a metabolic shift towards increased fat production and reduced fat degradation, and the observed lower levels of BCFAs like this compound are a component of this complex metabolic phenotype. mdpi.com

Table 1: Summary of Fatty Acid Reprogramming in Endometrial Cancer Tissue

| Fatty Acid Class | Observed Change in Cancer Tissue | Associated Gene Expression Changes |

| Branched-Chain Fatty Acids (BCFA) | Lower Levels mdpi.comresearchgate.net | Downregulation of genes for FA transport and β-oxidation. mdpi.com |

| Saturated Fatty Acids (SFA) | Lower Levels mdpi.comresearchgate.net | Upregulation of de novo synthesis genes (e.g., FASN, ACACA). mdpi.com |

| Very Long-Chain Fatty Acids (VLCFA) | Higher Levels mdpi.com | Upregulation of fatty acid elongase ELOVL1. mdpi.com |

| Monounsaturated Fatty Acids (MUFA) | Higher Levels (most types) mdpi.comresearchgate.net | Upregulation of SCD1 (Stearoyl-CoA desaturase-1). mdpi.com |

Biological Roles and Functional Implications of 2 Methyltridecanoic Acid

Cellular and Membrane Physiology

The structural configuration of 2-methyltridecanoic acid, a methyl-branched fatty acid, underpins its significant influence on the biophysical properties of cell membranes and the adaptive responses of organisms to environmental challenges.

Molecular dynamics simulations have revealed that methyl branching creates kinks in the fatty acid chain, which in turn lowers the ordering of the lipid tails and enhances the fluidity of the membrane. nih.govresearchgate.net This increased fluidity is a critical attribute that allows membranes to maintain their functionality across a wide range of temperatures. researchgate.net Specifically, atomistic simulations of biomimetic membranes containing branched-chain fatty acids have quantitatively demonstrated that these lipids increase bilayer fluidity, with a notable transition in properties observed as the concentration of straight-chain fatty acids changes. nih.gov The general principle is that branched-chain fatty acids, by occupying a larger cross-sectional area than their straight-chain counterparts, disrupt the close packing of membrane lipids, thereby maintaining membrane fluidity at lower temperatures. nih.gov

| Effect of Methyl Branching on Membrane Properties | Observation | Reference |

| Lipid Condensation | Reduced | nih.govresearchgate.net |

| Bilayer Thickness | Decreased | nih.govresearchgate.net |

| Chain Ordering | Lowered | nih.govresearchgate.net |

| Membrane Fluidity | Enhanced | nih.govresearchgate.netnih.gov |

Organisms have evolved sophisticated mechanisms to adapt to environmental stressors, and the modification of cell membrane composition is a key strategy. This compound and other branched-chain fatty acids are integral to these adaptive responses.

In microorganisms, exposure to high temperatures necessitates adjustments in membrane lipid composition to maintain optimal fluidity and prevent membrane dysfunction. nih.gov Studies on various bacteria have shown that heat stress leads to alterations in the fatty acid profile of the cell membrane, including changes in chain length and the degree of branching. nih.govnih.gov For instance, some bacteria respond to increased temperatures by altering the ratio of iso- to anteiso-branched fatty acids to modulate membrane fluidity. nih.gov The incorporation of methyl-branched fatty acids can provide additional bulk between neighboring lipids, which may help to reduce ion permeability under heat stress while simultaneously enhancing membrane fluidity. nih.gov

In the nematode Caenorhabditis elegans, adaptation to high-glucose conditions has been shown to critically depend on monomethyl branched-chain fatty acids (mmBCFAs). nih.gov Elevated dietary glucose can decrease membrane fluidity, and the synthesis of mmBCFAs is a crucial compensatory mechanism to restore membrane integrity. nih.gov This response is mediated by the membrane sensor PAQR-2. nih.gov When nematodes deficient in the enzyme responsible for mmBCFA synthesis (elo-5) are subjected to high glucose, their survival is compromised. However, their survival can be rescued by providing a diet rich in mmBCFAs, highlighting the essential role of these fatty acids in mitigating glucose-induced stress. nih.gov As a monomethyl branched-chain fatty acid, this compound is implicated in this protective mechanism.

| Environmental Stress | Organism | Adaptive Role of Branched-Chain Fatty Acids | Reference |

| High Temperatures | Microorganisms | Modulation of membrane fluidity and permeability. | nih.govnih.gov |

| Elevated Glucose | Caenorhabditis elegans (Nematode) | Maintenance of membrane integrity and survival. | nih.gov |

Interactions with Biochemical Pathways (e.g., Lipid Metabolism, Fatty Acid Synthesis and Oxidation)

This compound, as a branched-chain fatty acid, participates in and is processed by specific metabolic pathways. The primary route for the degradation of 2-methyl-branched fatty acids in mammals is through peroxisomal beta-oxidation. nih.govnih.gov This is distinct from the mitochondrial beta-oxidation of straight-chain fatty acids.

In human liver and kidney, a specific peroxisomal branched-chain acyl-CoA oxidase has been identified that is responsible for the oxidation of the CoA esters of 2-methyl-branched fatty acids. nih.gov This enzyme is crucial for the breakdown of these fatty acids. The process of beta-oxidation of branched-chain fatty acids can be more complex than that of their straight-chain counterparts due to the methyl group. smpdb.ca For fatty acids with a methyl group at the beta-carbon, an initial alpha-oxidation step is required to remove the carboxyl group and shorten the chain, allowing subsequent beta-oxidation to proceed. smpdb.ca

The synthesis of branched-chain fatty acids is linked to the metabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. nih.gov These amino acids are converted to branched-chain α-ketoacids, which are then decarboxylated to form branched short-chain carboxylic acid CoA esters. These esters can then be used as primers for fatty acid synthase to produce longer branched-chain fatty acids. nih.gov In some organisms, pyruvate (B1213749) dehydrogenase (PDH), which is structurally similar to the branched-chain α-keto acid dehydrogenase (BKD) complex, has been suggested to contribute to the synthesis of branched-chain fatty acids. nih.gov

Regulation of Gene Expression (e.g., FASN, SREBP1, pyruvate dehydrogenase kinase 4)

Branched-chain fatty acids have been shown to exert regulatory effects on the expression of genes involved in lipid metabolism and inflammation. A study on human visceral adipocytes demonstrated that branched-chain fatty acids can modulate the expression of key lipogenic and inflammatory genes. nih.govnih.gov

Specifically, treatment of human adipocytes with the anteiso-branched-chain fatty acid 12-methyltetradecanoic acid led to an increased expression of the gene for fatty acid synthase (FASN) , a critical enzyme in the de novo synthesis of fatty acids. nih.gov In contrast, incubation with the iso-branched-chain fatty acid 14-methylpentadecanoic acid resulted in a decreased expression of the gene for sterol regulatory element-binding protein 1 (SREBP1) . nih.gov SREBP-1 is a major transcription factor that activates the entire program of fatty acid and cholesterol synthesis in the liver. nih.govjohnshopkins.edu These findings suggest that different isomers of branched-chain fatty acids can have distinct effects on gene expression. As this compound is a branched-chain fatty acid, it is plausible that it also participates in the regulation of these genes, although its specific effects have not been detailed.

Pyruvate dehydrogenase kinase 4 (PDK4) is a key enzyme that regulates the activity of the pyruvate dehydrogenase complex (PDC), which controls the entry of glycolytic products into the tricarboxylic acid (TCA) cycle. elsevierpure.comyoutube.com The expression and activity of PDKs are regulated by various factors, including the availability of fatty acids. elsevierpure.comyoutube.com While there is evidence that fatty acids, in general, can influence PDK4 expression, particularly in the context of metabolic flexibility and fuel selection, there is currently no direct evidence linking this compound specifically to the regulation of PDK4. However, the broader family of branched-chain amino acids, which are precursors for branched-chain fatty acids, are known to be involved in the regulation of the branched-chain α-ketoacid dehydrogenase kinase, an enzyme analogous to PDK that regulates the breakdown of BCAAs. nih.gov

| Gene | Function | Reported Regulation by Branched-Chain Fatty Acids | Reference |

| FASN (Fatty Acid Synthase) | Catalyzes the synthesis of long-chain saturated fatty acids. | Expression increased by 12-methyltetradecanoic acid in human adipocytes. | nih.gov |

| SREBP1 (Sterol Regulatory Element-Binding Protein 1) | Transcription factor that activates genes for fatty acid and cholesterol synthesis. | Expression decreased by 14-methylpentadecanoic acid in human adipocytes. | nih.gov |

| PDK4 (Pyruvate Dehydrogenase Kinase 4) | Inhibits the pyruvate dehydrogenase complex, regulating glucose oxidation. | No direct evidence for regulation by this compound. |

Derivatives of 2 Methyltridecanoic Acid and Their Research

Hydroxy-Methyltridecanoic Acid Derivatives

The introduction of hydroxyl groups to the methyltridecanoic acid backbone has led to the discovery of novel compounds with significant biological activities.

2-hydroxy-13-methyltetradecanoic acid: This derivative features a hydroxyl group at the C-2 position.

3,8-dihydroxy-2-methyltetradecanoic acid: This compound is a key residue in the cytotoxic cyclodepsipeptides, Menominin A and B, which were isolated from the freshwater sponge-associated cyanobacterium, Nostoc sp. UIC 10607. acs.org The planar structures of these molecules were determined using high-resolution electrospray ionization mass spectrometry (HRESIMS) and one- and two-dimensional NMR experiments. acs.org

Methoxy-Methyltridecanoic Acid Derivatives

The methoxylation of the fatty acid chain has also been a subject of synthetic and biological investigation.

Radioiodinated and Other Labeled Derivatives

For in vivo tracking and imaging studies, derivatives of methyltetradecanoic acid have been labeled with radioisotopes.

14-(p-iodophenyl)-2(RS)-methyltetradecanoic acid: The synthesis, labeling, and preliminary evaluation of ¹³¹I- and ¹²³I-labeled 14-(p-iodophenyl)-3-(R,S)methyltetradecanoic acid (I-PBMTA) have been reported. nih.gov This radioiodinated analog has shown potential as an agent for myocardial imaging studies due to its high concentration and retention in the myocardium of mice and dogs. nih.gov

Cyclodepsipeptide Conjugates

2-Methyltridecanoic acid derivatives can be incorporated into more complex natural products, such as cyclodepsipeptides.

Menominin A and B: These are two cyclodepsipeptides that contain a 3,8-dihydroxy-2-methyltetradecanoic acid residue. acs.org They were isolated from the freshwater sponge-associated cyanobacterium Nostoc sp. UIC 10607. acs.org The discovery of Menominin A and B highlights the potential of freshwater sponges as a source for microbial culture in natural product discovery. acs.org

Synthesis and Characterization of Derivatives

The synthesis of various derivatives of this compound is crucial for studying their properties and biological activities. A new and more convenient synthesis of 13-methyl-tetradecanoic acid and its triglyceride has been described. researchgate.net This method involves the elongation of the undecanoic acid chain with isobutyraldehyde (B47883) via a Wittig reaction. The resulting triglyceride is formed by the esterification of the free isofatty acid with glycerin without a catalyst, achieving a purity of over 99% after refining. The total yield was estimated to be 22.8%.

The characterization of these synthetic compounds is essential to confirm their structure. For instance, nuclear magnetic resonance data have been provided for the first time for the methoxylated fatty acid, (+/-)-2-methoxy-13-methyltetradecanoic acid. nih.gov

Biological Activities of Derivatives

A primary focus of research on this compound derivatives has been their potential as anticancer agents.

Several derivatives have demonstrated cytotoxic effects against various cancer cell lines in laboratory studies.

Menominin A and B have shown antiproliferative bioactivity against the high-grade serous ovarian cancer cell line OVCAR3, with IC₅₀ values of 3.1 µM and 2.4 µM, respectively. acs.org

(+/-)-2-methoxy-13-methyltetradecanoic acid has been found to be cytotoxic to several human leukemia cell lines:

Chronic myelogenous leukemia K-562 (EC₅₀=238 µM) nih.gov

Histiocytic lymphoma U-937 (EC₅₀=250 µM) nih.gov

Promyelocytic leukemia HL-60 (EC₅₀=476 µM) nih.gov

The parent compound, 13-methyltetradecanoic acid (13-MTD), is known to induce apoptosis in certain human cancer cells. wikipedia.org Studies have indicated that 13-MTD inhibits the growth of human bladder cancer cells through "mitochondrial-mediated" apoptosis and down-regulates p-AKT in T-cell lymphomas. wikipedia.org This ability to induce programmed cell death with low toxicity suggests its potential as a chemotherapeutic supplement. wikipedia.org

Antifungal Activity

Fatty acids and their derivatives have long been recognized for their antimicrobial properties. scielo.br Research into the antifungal capabilities of fatty acid methyl esters (FAMEs) has shown that these compounds can be effective against a range of fungi. For instance, FAMEs isolated from various plant sources have demonstrated inhibitory effects on clinically relevant fungal strains. scielo.brnih.gov

Studies on the FAMEs from Linum usitatissimum (flaxseed) oil revealed significant antifungal activity against toxigenic Aspergillus species. The fraction containing these esters was more effective at inhibiting the radial mycelial growth of Aspergillus flavus than Aspergillus ochraceus at all tested concentrations. nih.gov The highest recorded antifungal index against A. flavus was 54.19%, compared to 40.48% for A. ochraceus. nih.gov

Similarly, FAMEs derived from vegetable oils like soybean and sunflower have shown efficacy against various fungal isolates, including those from the genus Paracoccidioides. The minimum inhibitory concentration (MIC) values for these FAMEs against Paracoccidioides species ranged from 15.6 to 500 µg/mL. scielo.br Notably, sunflower FAMEs also exhibited activity against Candida glabrata and C. krusei with a MIC of 15.6 μg/mL. scielo.br The antifungal action is often attributed to the presence of major components like methyl linoleate, which can induce the production of reactive oxygen species in fungi. scielo.br

While direct studies on this compound are limited in this specific context, the broader research on FAMEs provides a strong indication of their potential as antifungal agents.

Table 1: Antifungal Activity of Fatty Acid Methyl Esters (FAMEs)

| FAME Source | Fungal Strain | Observed Effect | Reference |

|---|---|---|---|

| Linum usitatissimum | Aspergillus flavus | 54.19% radial growth inhibition | nih.gov |

| Linum usitatissimum | Aspergillus ochraceus | 40.48% radial growth inhibition | nih.gov |

| Soybean & Sunflower Oils | Paracoccidioides spp. | MIC values between 15.6-500 µg/mL | scielo.br |

Enzyme Inhibition (e.g., Topoisomerase IB, N-myristoyltransferase (NMT))

Topoisomerase IB

DNA topoisomerase IB is a crucial enzyme that alleviates torsional stress in DNA during fundamental cellular processes like replication and transcription. nih.gov It acts by cleaving and religating one of the DNA strands, allowing for the controlled relaxation of supercoiled DNA. nih.gov This enzyme is a validated target for cancer chemotherapy, with inhibitors that can either prevent DNA binding or trap the enzyme-DNA complex, leading to DNA breaks and cell death. nih.gov While specific studies on the direct inhibition of topoisomerase IB by this compound are not prominent, the broader class of fatty acids and their derivatives are known to interact with various cellular enzymes.

N-myristoyltransferase (NMT)

N-myristoyltransferase is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a range of cellular proteins. researchgate.net This process, known as N-myristoylation, is vital for protein localization and function. patsnap.com NMT is considered a promising therapeutic target for cancer, as well as for fungal and parasitic infections. researchgate.netimperial.ac.uk

Research has identified various lipidic molecules as inhibitors of human NMT (hNMT). nih.gov These inhibitors often function by competing with the natural substrate, myristoyl-CoA. mdpi.com Fatty acid analogs are among the compounds investigated for their NMT inhibitory potential. For example, 4-oxatetradecanoic acid has been shown to be an effective NMT inhibitor with associated fungicidal effects. researchgate.net Given that NMT utilizes myristic acid, it is plausible that structurally similar fatty acids, such as this compound, could also act as inhibitors, although specific research on this is needed.

Table 2: Enzyme Inhibition by Related Compounds

| Enzyme | Inhibitor Class | Mechanism of Action | Therapeutic Target | Reference |

|---|---|---|---|---|

| Topoisomerase IB | Various small molecules | DNA cleavage/religation interference | Cancer | nih.gov |

Modulation of Angiogenesis (in animal models)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal development and disease, including tumor growth. nih.gov The zebrafish embryo is a widely used animal model to study angiogenesis due to its transparency and rapid development. mdpi.com

In other studies using the zebrafish model, furano-sesquiterpenoids have been shown to inhibit the formation of angiogenic blood vessels. mdpi.com These findings highlight the potential for lipid-based molecules to interfere with the complex signaling cascades that drive angiogenesis. The structural characteristics of this compound could potentially allow it to interact with components of the angiogenic pathway, but further research is required to confirm this.

Table 3: Modulation of Angiogenesis by Related Compounds in Zebrafish Model

| Compound Class | Target | Effect on Angiogenesis | Reference |

|---|---|---|---|

| Cholenic acid derivative | VEGFR2, Eph-ephrin | Inhibition | nih.govresearchgate.net |

Anti-inflammatory Properties (of related BCFAs)

Branched-chain fatty acids (BCFAs) have been shown to possess anti-inflammatory properties. nih.gov In a study using calf small intestinal epithelial cells, pretreatment with various BCFAs, including the iso-C14:0 1this compound, significantly reduced the lipopolysaccharide (LPS)-induced inflammatory response. nih.gov Specifically, BCFAs were found to decrease the mRNA expression levels of pro-inflammatory cytokines such as IL-1β, IL-8, TNF-α, and IFN-γ. nih.gov

Furthermore, research on the HepG2 human hepatocyte cell line demonstrated that certain iso-BCFAs have the potential to lower the gene expression of C-reactive protein (CRP) and IL-6, both of which are markers of inflammation. nih.gov The anti-inflammatory mechanism of BCFAs may involve the modulation of signaling pathways like the Toll-like receptor 4/nuclear factor kappa-B (TLR4/NF-κB) pathway. nih.govscilit.com Some studies also suggest that BCFAs can inhibit the activation of the NF-κB pathway by increasing protein SUMOylation, which blocks the degradation of the inhibitory factor IκBα. google.com

Table 4: Anti-inflammatory Effects of Branched-Chain Fatty Acids

| BCFA Type | Cell/Animal Model | Key Findings | Reference |

|---|---|---|---|

| iso-C14:0 (1this compound) | Calf small intestinal epithelial cells | Reduced mRNA expression of IL-1β, IL-8, TNF-α, IFN-γ | nih.gov |

| iso-BCFA | HepG2 cells | Decreased gene expression of CRP and IL-6 | nih.gov |

Impact on Energy Metabolism and Insulin (B600854) Signaling in Cell Lines

Branched-chain fatty acids, which are derived from the catabolism of branched-chain amino acids (BCAAs), play a role in cellular energy metabolism and insulin signaling. mdpi.com While high levels of circulating BCAAs are associated with insulin resistance, the effects of BCFAs are more complex and are an active area of research. mdpi.comnih.gov

Short-chain fatty acids (SCFAs), a related class of fatty acids, have been shown to influence glucose and lipid metabolism through various mechanisms. They can regulate the secretion of hormones like insulin and glucagon, and also impact the expression of glucose transporters such as GLUT4 in myoblasts, thereby promoting glucose uptake. nih.gov In terms of lipid metabolism, SCFAs can increase fatty acid oxidation and thermogenesis while inhibiting fatty acid synthesis. nih.gov

In intestinal cell lines, BCAAs have been observed to enhance the release of glucagon-like peptide-1 (GLP-1), a hormone that plays a role in glucose homeostasis, and to lower the expression of genes involved in fatty acid synthesis. mdpi.com The activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) by BCAAs has been suggested as a mechanism that could lead to insulin resistance. mdpi.comresearchgate.net However, the precise role of BCFAs in these pathways is still being elucidated.

Table 5: Effects of BCFAs and Related Fatty Acids on Metabolism and Signaling

| Fatty Acid Class | Cell/Animal Model | Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| BCAAs | Human intestinal cell line | Enhanced GLP-1 release, reduced fatty acid synthesis gene expression | Not specified | mdpi.com |

| SCFAs | Myoblasts | Increased glucose uptake | Increased GLUT4 expression | nih.gov |

| SCFAs | General | Regulation of glucose and lipid metabolism | Hormonal regulation, increased fatty acid oxidation | nih.gov |

Advanced Analytical Methodologies for 2 Methyltridecanoic Acid Research

Chromatographic Techniques

Chromatography is the cornerstone of separating 2-Methyltridecanoic acid from complex mixtures prior to its detection and characterization. Both gas and liquid chromatography platforms offer distinct advantages for the analysis of this and other fatty acids.

Gas Chromatography (GC) and Capillary Gas Chromatography

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds, including fatty acid methyl esters (FAMEs). For GC analysis, this compound is typically derivatized to its more volatile methyl ester, methyl 2-methyltridecanoate. This process reduces the polarity of the carboxylic acid group, improving its chromatographic behavior.

Capillary GC, with its high resolving power, is particularly well-suited for separating complex mixtures of fatty acid isomers. The retention time of methyl 2-methyltridecanoate is influenced by its branched structure, generally causing it to elute earlier than its straight-chain isomer, methyl myristate, on non-polar capillary columns. The specific retention time will depend on the column phase, temperature program, and carrier gas flow rate. While specific retention data for this compound is not extensively published, the principles of branched-chain fatty acid analysis apply. For instance, in the GC-MS analysis of a related compound, 1this compound methyl ester (an isomer), a retention time of 19.090 minutes has been reported under specific conditions. scispace.com

Table 1: General GC Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Typical Setting |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5MS) |

| Stationary Phase | Polydimethylsiloxane with 5% phenyl substitution |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 300 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 5-10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) provides a valuable alternative to GC, particularly for the analysis of underivatized fatty acids or for preparative-scale separations. Reversed-phase HPLC is a common mode used for separating fatty acids based on their hydrophobicity. In this technique, this compound would be separated on a non-polar stationary phase (like C18) with a polar mobile phase.

The presence of the methyl branch in this compound slightly reduces its hydrophobicity compared to its straight-chain counterpart, which can influence its retention behavior. However, detailed HPLC studies specifically targeting this compound are not widely available in the literature. General methods for fatty acid analysis by HPLC can be readily adapted for this compound.

Table 2: Typical HPLC Conditions for Fatty Acid Analysis

| Parameter | Typical Setting |

| Column Type | Reversed-phase (e.g., C18, C8) |

| Stationary Phase | Octadecylsilane bonded to silica |

| Column Dimensions | 150-250 mm length x 4.6 mm I.D. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water mixtures, often with acid modifiers |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV (after derivatization), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) |

Chiral HPLC for Enantiomeric Separation and Absolute Stereochemistry Determination

This compound possesses a chiral center at the C-2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Methyltridecanoic acid and (S)-2-Methyltridecanoic acid. Chiral HPLC is the primary technique for separating these enantiomers. This separation is crucial for stereospecific synthesis, determining the enantiomeric purity of a sample, and for biological studies where enantiomers may exhibit different activities.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. While specific methods for the chiral resolution of this compound are not prominent in scientific literature, the principles of separating chiral acids are well-established. Common CSPs for this purpose include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. The determination of the absolute stereochemistry (i.e., which peak corresponds to the R or S enantiomer) often requires the use of a standard of known configuration or coupling the HPLC system with a chiroptical detector like a circular dichroism (CD) detector.

Table 3: Principles of Chiral HPLC for Enantiomeric Separation

| Principle | Description |

| Chiral Stationary Phase (CSP) | The stationary phase is chiral and forms transient diastereomeric complexes with the enantiomers of the analyte. |

| Differential Interaction | The stability of the diastereomeric complexes differs for each enantiomer, leading to different retention times. |

| Mobile Phase | The composition of the mobile phase is optimized to enhance the chiral recognition and achieve baseline separation. |

| Detection | Standard HPLC detectors (UV, MS) can be used. Chiroptical detectors can aid in identifying the eluting enantiomer. |

Mass Spectrometric Approaches

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is most powerfully employed when coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS combines the separation power of GC with the identification capabilities of MS. As the methyl ester of this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern serve as a fingerprint for identification.

Quantification of this compound is achieved by integrating the area of a specific ion's peak in the chromatogram and comparing it to a calibration curve generated from standards.

Table 4: Predicted Key Mass Spectral Fragments for Methyl 2-Methyltridecanoate

| m/z | Predicted Fragment Identity |

| 242 | Molecular Ion [M]+ |

| 211 | [M - OCH3]+ |

| 88 | McLafferty rearrangement ion [CH3-CH=C(OH)OCH3]+ |

| 74 | Base peak for many straight-chain FAMEs, may be present |

Note: This table is based on general fragmentation patterns of branched-chain fatty acid methyl esters and awaits experimental verification for methyl 2-methyltridecanoate.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar molecules like carboxylic acids. In the context of this compound, ESI-MS is typically performed in negative ion mode, which readily facilitates the deprotonation of the carboxylic acid group to generate an abundant [M-H]⁻ ion. This allows for the precise determination of the molecular weight.

ESI is a gentle ionization method, meaning that the parent molecule undergoes minimal fragmentation in the ion source. nih.gov While this is excellent for identifying the molecular ion, it provides limited information about the molecule's structure, such as the position of the methyl branch. To obtain structural details, tandem mass spectrometry (ESI-MS/MS) is employed. nih.govnih.gov In this technique, the [M-H]⁻ ion of this compound is isolated and then fragmented through collision-induced dissociation (CID). However, for saturated fatty acids, the resulting fragmentation can be minimal, often dominated by the loss of small neutral molecules like water (H₂O) or carbon dioxide (CO₂) from the carboxyl group. nih.gov While ESI-MS is a powerful tool for detecting and quantifying the compound, especially when coupled with liquid chromatography, its ability to pinpoint the exact branching position without reference standards can be limited compared to other methods. cas.cnsemanticscholar.org

EI-Mass Spectrum Analysis

Electron Ionization (EI) mass spectrometry is a classic, high-energy ionization technique that produces extensive and reproducible fragmentation patterns, making it a powerful tool for structural elucidation and library matching. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this compound is typically converted into a more volatile derivative, most commonly the fatty acid methyl ester (FAME), methyl 2-methyltridecanoate. jeol.com

The EI mass spectrum of methyl 2-methyltridecanoate would exhibit a series of characteristic ions. The molecular ion (M⁺) peak, corresponding to the mass of the entire ester, may be weak or absent due to the high energy of the ionization process. jeol.com The fragmentation pattern is highly informative. A key diagnostic feature of methyl esters of 2-methyl branched fatty acids is a prominent ion resulting from the cleavage between the C2 and C3 carbons.